Cas no 3383-64-0 (2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid)

2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid
- CS-0222379
- G48200
- AKOS000200062
- 2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoicacid
- EN300-110985
- 3383-64-0
-
- Inchi: InChI=1S/C12H13NO2S2/c1-7(2)10(11(14)15)17-12-13-8-5-3-4-6-9(8)16-12/h3-7,10H,1-2H3,(H,14,15)
- InChI Key: YXGCWCGSHYOKJV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 267.03877100Da
- Monoisotopic Mass: 267.03877100Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: 4.1
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-110985-0.5g |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
3383-64-0 | 95% | 0.5g |
$391.0 | 2023-10-27 | |
Enamine | EN300-110985-10.0g |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
3383-64-0 | 95% | 10g |
$2209.0 | 2023-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293049-50mg |
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
3383-64-0 | 95% | 50mg |
¥2613.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293049-5g |
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
3383-64-0 | 95% | 5g |
¥32140.00 | 2024-05-18 | |
Enamine | EN300-110985-2.5g |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
3383-64-0 | 95% | 2.5g |
$1008.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293049-500mg |
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
3383-64-0 | 95% | 500mg |
¥9847.00 | 2024-05-18 | |
1PlusChem | 1P023TPX-250mg |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
3383-64-0 | 95% | 250mg |
$308.00 | 2024-05-05 | |
1PlusChem | 1P023TPX-500mg |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
3383-64-0 | 95% | 500mg |
$546.00 | 2024-05-05 | |
1PlusChem | 1P023TPX-2.5g |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
3383-64-0 | 95% | 2.5g |
$1308.00 | 2024-05-05 | |
Aaron | AR023TY9-1g |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
3383-64-0 | 95% | 1g |
$731.00 | 2025-02-15 |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on 2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid
Introduction to 2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic Acid (CAS No. 3383-64-0)
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid, identified by its CAS number 3383-64-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a complex aromatic heterocycle and a carboxylic acid functional group, has garnered attention due to its potential biological activities and structural properties. The presence of a 1,3-benzothiazole moiety combined with a sulfanyl group at the 2-position and a methyl-substituted butanoic acid moiety at the 3-position contributes to its unique chemical profile, making it a valuable candidate for further investigation in medicinal chemistry.
The 1,3-benzothiazole scaffold is a well-known pharmacophore found in numerous bioactive compounds. Its ability to interact with biological targets such as enzymes and receptors has been extensively studied. The sulfanyl group attached to the benzothiazole ring introduces additional polarity and reactivity, which can be exploited for modulating biological activity. This compound’s structural features suggest potential applications in the development of drugs targeting various therapeutic areas, including inflammation, infectious diseases, and cancer.
In recent years, there has been growing interest in the development of novel derivatives of benzothiazole-based compounds due to their demonstrated efficacy in preclinical studies. The carboxylic acid group in 2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid provides opportunities for further functionalization, allowing chemists to tailor the molecule’s properties for specific biological targets. For instance, the carboxylic acid can be esterified or amidated to enhance solubility or to improve pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the benzothiazole scaffold and the sulfanyl group has been shown to exhibit various biological activities in vitro and in vivo. Studies have indicated that such compounds can interact with multiple cellular pathways, making them attractive candidates for multitarget drug design. The methylbutanoic acid moiety further contributes to the molecule’s complexity, potentially influencing its metabolic stability and bioavailability.
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the sulfanyl group at the 2-position of the benzothiazole ring is particularly challenging and often requires protective group strategies to prevent unwanted side reactions. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce complex heterocyclic compounds like this one on a scalable basis.
Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing benzothiazole derivatives for therapeutic use. By systematically varying different parts of the molecule, researchers can identify which structural features are most critical for biological activity. For example, modifications to the sulfanyl group or the carboxylic acid moiety can significantly impact the compound’s potency and selectivity. This iterative process of design, synthesis, and biological testing is essential for developing effective pharmaceutical agents.
The potential applications of 2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid extend beyond traditional drug development. Its unique chemical properties make it a valuable tool for studying enzyme mechanisms and cellular signaling pathways. Additionally, its ability to act as a scaffold for further derivatization allows researchers to explore new chemical spaces that may lead to breakthroughs in treating currently untreatable diseases.
In conclusion, 2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid (CAS No. 3383-64-0) represents a promising compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it an attractive candidate for further investigation into its biological activities and therapeutic applications. As synthetic chemistry continues to evolve, it is likely that more derivatives of this type will be explored, leading to new insights into disease mechanisms and novel treatments.
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